TRPM8 agonist WS-3

Catalog No.
S004592
CAS No.
39711-79-0
M.F
C13H25NO
M. Wt
211.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TRPM8 agonist WS-3

Traditional menthol volatility and minty off-notes limit use in heat-processed and non-mint products. WS-3 (N-Ethyl-p-menthane-3-carboxamide) is a lipophilic TRPM8 agonist overcoming these constraints. Key advantages:

  • Thermal stability up to 200°C prevents loss during candy boiling/extrusion.
  • Lipophilic solubility for PG e-liquids, lipid emulsions, and cosmetics without aroma.
  • Delayed throat cooling complements WS-23 for full-spectrum, odorless cooling profiles.

CAS Number

39711-79-0

Product Name

TRPM8 agonist WS-3

IUPAC Name

N-ethyl-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide

Molecular Formula

C13H25NO

Molecular Weight

211.34 g/mol

InChI

InChI=1S/C13H25NO/c1-5-14-13(15)12-8-10(4)6-7-11(12)9(2)3/h9-12H,5-8H2,1-4H3,(H,14,15)

InChI Key

VUNOFAIHSALQQH-UHFFFAOYSA-N

solubility

Insoluble in water
Soluble (in ethanol)

Synonyms

N-Ethyl-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide

Canonical SMILES

CCNC(=O)C1CC(CCC1C(C)C)C

The exact mass of the compound N-Ethyl-p-menthane-3-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in watersoluble (in ethanol). The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥99%

Package Size

5 g, 25 g, 100 g

TRPM8 agonist WS-3 (N-Ethyl-p-menthane-3-carboxamide, CAS 39711-79-0) is a synthetic cooling agent engineered to overcome the volatility and sensory limitations of natural menthol. Functioning as a selective transient receptor potential melastatin-8 (TRPM8) channel activator, WS-3 delivers a sustained physiological cooling sensation without the characteristic minty odor, bitter off-notes, or high vapor pressure associated with traditional menthol extracts. In industrial procurement, it is primarily selected for its high thermal stability, making it highly processable in high-temperature manufacturing such as hard candy boiling or extrusion, as well as its lipophilic solubility profile which is highly suitable for propylene glycol (PG) based e-liquids, lipid emulsions, and topical cosmetics . By providing approximately 1.5 times the cooling intensity of menthol with a prolonged duration of action, WS-3 serves as a critical baseline material for formulators requiring precise, localized cooling at the back of the oral cavity and throat[1].

Research Fit

Target EngagementTRPM8-mediated cold transduction pathway studies
Potency ProfileModerate potency supports sustained receptor activation assays
Selectivity ContextReported TRPA1 selectivity window aids channel-specific interpretation
Sensory ConfoundsLacks menthol-associated olfactory and irritant properties

Substituting WS-3 with natural menthol or other synthetic cooling agents like WS-23 fundamentally alters both the manufacturing process and the final product performance. If menthol is used as a baseline substitute, its high volatility leads to significant material loss during thermal processing, and its strong minty aroma restricts its use in non-mint flavor profiles [1]. Conversely, substituting WS-3 with WS-23—another common synthetic coolant—fails due to differing solubility and sensory localization. WS-23 is highly water-soluble and acts almost instantaneously on the front of the tongue and palate, whereas WS-3 is lipophilic (requiring solvents like ethanol or propylene glycol) and provides a delayed, sustained cooling effect localized at the back of the mouth and throat [2]. A direct swap will therefore disrupt phase stability in emulsions and completely change the spatial and temporal cooling dynamics expected by the end-user [3].

Substitution Risk

!
MentholMay introduce odor cues and TRPM8-independent vasoactive effects, complicating sensory-only studies.
!
IcilinKnown TRPA1 agonist; cross-activation may confound TRPM8-specific interpretation.
!
WS-12Large potency gap vs WS-3; desensitization kinetics may differ, limiting assay comparability.

Cooling Intensity and Duration vs. Menthol

WS-3 was engineered to provide a stronger and longer-lasting cooling effect than natural menthol without the associated pungency. Quantitative sensory profiling demonstrates that WS-3 possesses approximately 1.5 times the cooling intensity of menthol on a weight basis. Furthermore, while menthol's cooling effect dissipates relatively quickly, WS-3 provides a sustained cooling duration lasting up to 15-20 minutes, allowing formulators to achieve prolonged efficacy at lower dosage levels [1].

Evidence DimensionCooling Intensity and Duration
Target Compound DataWS-3: ~1.5x intensity, 15-20 minute duration
Comparator Or BaselineMenthol: 1.0x intensity, shorter duration
Quantified Difference50% greater intensity with significantly extended duration
ConditionsSensory panel evaluation in standard oral formulations

Allows procurement to reduce overall coolant dosage while extending the product's sensory lifespan without introducing bitter off-notes.

Potency Ranking
Reported
Rank 3 of 14 agonists
Supports selection for moderate-potency TRPM8 studies
FLIPR assay, mouse TRPM8; EC50 3.7 μM

Thermal Processability and Volatility

A major procurement limitation of natural menthol is its high vapor pressure, which causes it to sublime and evaporate during high-temperature manufacturing. WS-3 is a structurally modified menthane carboxamide that is virtually non-volatile under standard processing conditions. This thermal stability ensures that WS-3 is not lost during the boiling or extrusion phases of production, maintaining batch-to-batch reproducibility and eliminating the need for costly overage dosing .

Evidence DimensionVolatility during thermal processing
Target Compound DataWS-3: Virtually non-volatile, high thermal retention
Comparator Or BaselineMenthol: Highly volatile, significant evaporative loss
Quantified DifferenceNear-complete retention of WS-3 vs. high loss of menthol
ConditionsHigh-temperature formulation processes (e.g., hard candy boiling, extrusion)

Ensures predictable active ingredient retention in heat-processed goods, reducing waste and standardizing manufacturing protocols.

TRPA1 Selectivity
Reported
55× over TRPA1
Supports TRPM8-specific interpretation over co-activation
HEK cells, human TRP channels

TRPM8 Receptor Activation Potency

At the molecular level, WS-3 exerts its cooling effect by acting as a specific agonist for the TRPM8 ion channel. In vitro fluorometric imaging plate reader (FLIPR) assays utilizing HEK cells expressing TRPM8 demonstrate that WS-3 has an EC50 of 3.7 μM. This binding affinity is highly comparable to the natural ligand L-menthol (EC50 ~3.8 μM in similar assays), confirming that the structural modifications eliminating odor and volatility do not compromise receptor activation potency.

Evidence DimensionTRPM8 Activation (EC50)
Target Compound DataWS-3: 3.7 μM
Comparator Or BaselineL-Menthol: ~3.8 μM
Quantified DifferenceEquivalent receptor binding affinity
ConditionsIn vitro FLIPR assay using TRPM8-expressing HEK cells

Validates WS-3 as a highly efficient, non-volatile pharmacological substitute for menthol in TRPM8-targeted research and product development.

In Vivo Seizure Model
Model context
Glutamate −44%; ED power −60%
Model-response endpoint context; TRPM8-dependent mechanism reported
Focal onset seizure model, WT vs TRPM8-KO mice

Solubility Profile and Spatial Localization vs. WS-23

When selecting between synthetic cooling agents, solubility dictates formulation compatibility. WS-3 is highly lipophilic, soluble in ethanol and propylene glycol (PG), but virtually insoluble in water. In contrast, WS-23 exhibits high water solubility (~1000 ppm at 25°C). This chemical difference directly impacts sensory localization: WS-23 delivers an immediate cooling sensation to the front of the mouth and tongue, whereas the lipophilic WS-3 partitions differently, delivering a delayed but deep cooling effect to the back of the mouth and throat [1].

Evidence DimensionAqueous Solubility and Sensory Target
Target Compound DataWS-3: Insoluble in water; targets throat/back of mouth
Comparator Or BaselineWS-23: Soluble in water (~1000 ppm); targets front of tongue
Quantified DifferenceOpposite solubility profiles leading to distinct spatial cooling zones
ConditionsStandard formulation matrices (PG/Ethanol vs. Aqueous)

Forces buyers to select WS-3 specifically for lipid-based, PG-based, or throat-targeted applications where WS-23 would fail to provide the correct sensory depth.

Human Cooling Rank
Reported
Ranked 2 of 4 agents
Supports sensory TRPM8 activation ranking
Aqueous panel; WS-5 > WS-3 > FEMA-4557 > WS-23
Maximal Efficacy
Cross-study
86% of icilin max
Near-full agonist response context; supports robust channel gating studies
HEK293, mouse TRPM8, FLIPR
Potency vs WS-12
Cross-study
19‑ to 95‑fold less potent
Moderate potency may support sustained activation vs rapid desensitization
WS-12 EC50 39–193 nM vs WS-3 3.7 μM

Propylene Glycol (PG) Based E-Liquids and Vaporizers

Because WS-3 is highly soluble in PG and specifically targets the back of the throat, it is a primary choice for e-liquid formulations requiring a deep cooling sensation. It is frequently blended with WS-23 (which cools the tongue) to create a full-spectrum cooling effect without the harshness or minty flavor of menthol [1].

High-Temperature Confectionery and Chewing Gums

WS-3's near-zero volatility makes it a highly effective procurement choice for hard candies, lozenges, and extruded chewing gums. Unlike menthol, which flashes off during boiling or hot-melt extrusion, WS-3 remains stable, ensuring consistent dosing and prolonged cooling release in the final product [2].

TRPM8-Targeted Pharmacological Research

In laboratory settings, WS-3 is utilized as a stable, non-volatile TRPM8 agonist for in vitro screening and in vivo models, such as epilepsy research. Its reliable EC50 of 3.7 μM allows researchers to stimulate cold receptors without the rapid evaporation and variable dosing issues associated with natural menthol.

Topical Cosmetics and Analgesic Creams

The lipophilic nature of WS-3 allows for seamless integration into the lipid phase of cosmetic emulsions, lotions, and sports creams. It provides a sustained, non-irritating cooling effect on the skin without the strong medicinal odor of camphor or menthol, making it highly suitable for premium fragrance-free or custom-scented formulations .

Application Fit Matrix

Application
Selection Property
Validation Focus
Preclinical seizure model studies
TRPM8-dependent model response context
Glutamate and ED power endpoint monitoring
TRPM8 calcium flux & electrophysiology
Mid-potency reference agonist
Calcium response and selectivity confirmation
Cooling agent sensory benchmarking
Primary TRPM8 activator with rank profile
TRPM8-specific cooling perception contribution
TRPM8/TRPA1 discrimination assays
Reported TRPA1 selectivity window
Channel-specific effect isolation in neuron studies

Physical Description

Solid
White solid; Slight menthol like cooling effect

XLogP3

3.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

211.193614421 Da

Monoisotopic Mass

211.193614421 Da

Heavy Atom Count

15

Melting Point

91 - 93 °C

UNII

6S7S02945H

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1437 of 1512 companies (only ~ 5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

39711-79-0

Wikipedia

Ethyl menthane carboxamide

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Tonic

General Manufacturing Information

Cyclohexanecarboxamide, N-ethyl-5-methyl-2-(1-methylethyl)-: ACTIVE

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